1-{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one
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Overview
Description
1-{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one is a complex organic compound that features a triazine ring, a benzothiazole moiety, and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one typically involves multiple steps. One common approach is the nucleophilic substitution reaction where the chloride ion of precursor compounds is replaced with an amino group. This reaction is often carried out in a solvent mixture of dioxane and water, using sodium carbonate as a base, and can be facilitated by microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems can optimize reaction parameters such as temperature, pressure, and reagent concentrations to achieve high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium carbonate in a dioxane/water mixture.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Benzothiazole Derivatives: Compounds featuring the benzothiazole moiety with various functional groups.
Uniqueness
1-{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H18N6OS2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C20H18N6OS2/c1-12-6-8-13(9-7-12)22-19-25-17(24-18(21)26-19)10-14(27)11-28-20-23-15-4-2-3-5-16(15)29-20/h2-9H,10-11H2,1H3,(H3,21,22,24,25,26) |
InChI Key |
UJVDAWDYTHLCAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CC(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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